

RLA-4842: A Novel Antiandrogen Agent, Not a Blood Pressure Modulator

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Compound of Interest		
Compound Name:	RLA-4842	
Cat. No.:	B12393140	Get Quote

Extensive review of available scientific literature reveals that **RLA-4842** is a novel investigational compound designed for the targeted treatment of castration-resistant prostate cancer (CRPC) and is not associated with the modulation of blood pressure. The primary mechanism of **RLA-4842** is centered on its role as a ferrous iron–activatable antiandrogen drug conjugate (FeADC). This innovative approach leverages the elevated levels of labile ferrous iron (Fe2+) often found in metastatic CRPC tumors to selectively release its therapeutic payload.

Mechanism of Action: An Iron-Activated Prodrug

RLA-4842 is a prodrug, meaning it is administered in an inactive form and requires biological activation to exert its therapeutic effect. Specifically, it is a conjugate of an enzalutamide analogue, RD58 (a potent antiandrogen), and a 1,2,4-trioxolane moiety that acts as an ironsensitive trigger.[1][2] In the high-iron environment of prostate cancer cells, the trioxolane ring reacts with Fe2+, leading to the cleavage of the linker and the release of the active antiandrogen payload.[1][2] This targeted delivery system aims to enhance the drug's efficacy at the tumor site while minimizing systemic exposure and associated side effects.[1][2][3]

The development of **RLA-4842** is a strategic response to the dose-limiting toxicities observed with current second-generation antiandrogens like enzalutamide and apalutamide, which can include central nervous system effects. By "caging" the antiandrogen and allowing for its release preferentially in cancer cells, **RLA-4842** is designed to have an improved safety profile. [1][2][3][4]



Preclinical Research and Focus on Anticancer Activity

Preclinical studies on **RLA-4842** have focused on its synthesis, iron-dependent activation, and its antiproliferative effects on various prostate cancer cell lines. Research has demonstrated that **RLA-4842** exhibits dose-dependent antiproliferative activity in androgen receptor (AR)-positive cell lines such as LNCaP-AR and 22Rv1.[1][2][4][5] Furthermore, it has been shown to be more potent than equimolar doses of the free antiandrogen in some instances.[4][5]

Pharmacokinetic studies in mice have indicated that **RLA-4842** is stable in vivo and results in limited exposure of the free antiandrogen in the brain, which supports its potential for a better safety profile.[1][2][3] The primary endpoint of these studies has been the inhibition of cancer cell growth and the suppression of androgen receptor target genes, not the modulation of cardiovascular parameters like blood pressure.[1][2]

Conclusion

Based on the available scientific literature, there is no evidence to suggest that **RLA-4842** has any intended or observed effects on blood pressure. The entire research and development focus for this compound is on its utility as a targeted therapy for castration-resistant prostate cancer. Therefore, a technical guide on the effect of **RLA-4842** on blood pressure cannot be provided as no such data exists. The compound's mechanism of action is unrelated to the physiological pathways that regulate blood pressure. Researchers and professionals interested in **RLA-4842** should direct their focus to its role in oncology and targeted drug delivery.

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